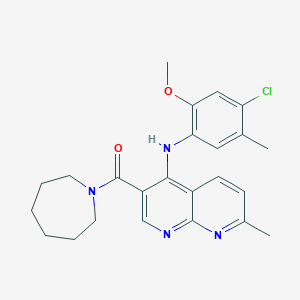

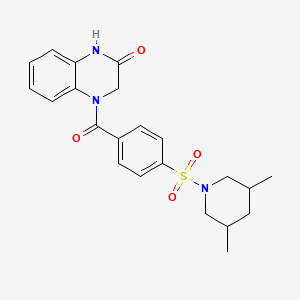

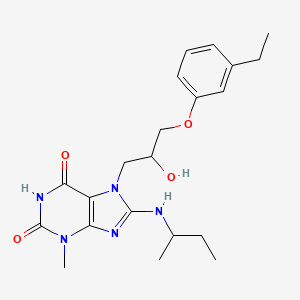

Azepan-1-yl(4-((4-chloro-2-methoxy-5-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Analysis of Azepane Isomers in Designer Drugs : A study identified azepane isomers in unregulated drugs in the Tokyo area, including benzoylindole, which is an azepane isomer of AM-2233. This compound was identified through various chromatography and spectrometry techniques (Nakajima et al., 2012).

Anticancer Activity in Melanoma Cells : Research on a naphthyridine derivative, 3u, revealed that it induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This suggests potential for melanoma treatment (Kong et al., 2018).

Photolysis of Aryl Azides : A study on the photolysis of aryl azides, including azepines, showed the formation of various substituted 2-methoxy-3H-azepines and other polymeric products. This has implications for chemical synthesis processes (Purvis et al., 1984).

Synthesis and Antiviral Activity : Derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid were synthesized and demonstrated significant antiviral activity against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).

Novel Azepane Derivatives as PKB Inhibitors : Novel azepane derivatives were synthesized and evaluated for inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives were designed based on molecular modeling studies and showed potential for therapeutic applications (Breitenlechner et al., 2004).

Synthesis of Naphthalene-Ring Containing Diamine : A study focused on the synthesis of a new naphthalene-ring containing diamine and resulting thermally stable polyamides, indicating the compound's potential in polymer science (Mehdipour‐Ataei et al., 2005).

Hydrogen-Bonded Tetramer in Azepines : Research on azepine compounds revealed the formation of a hydrogen-bonded tetramer, providing insights into the molecular structure and interactions of these compounds (Yépes et al., 2013).

Thermolysis of Substituted Aryl Azides : A study on the thermolysis of aryl azides demonstrated the formation of various substituted 3H-azepines, adding to the understanding of azepine chemistry (Ohba et al., 1986).

properties

IUPAC Name |

azepan-1-yl-[4-(4-chloro-2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O2/c1-15-12-20(21(31-3)13-19(15)25)28-22-17-9-8-16(2)27-23(17)26-14-18(22)24(30)29-10-6-4-5-7-11-29/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONJCJDPDXSBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C(=C3)C)Cl)OC)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)

![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)

![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2829866.png)

![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)